molecular formula C18H22N2O5 B13662017 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid

Cat. No.: B13662017
M. Wt: 346.4 g/mol
InChI Key: YJGOPUQXUXYUDB-UHFFFAOYSA-N
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Description

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its inclusion of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-7-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules where such a structure is required .

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-7-carboxylic acid

InChI

InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-9-7-18(8-10-20)12-6-4-5-11(14(21)22)13(12)19-15(18)23/h4-6H,7-10H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

YJGOPUQXUXYUDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC(=C3NC2=O)C(=O)O

Origin of Product

United States

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